N-Stearoyl GABA

Descripción general

Descripción

Molecular Structure Analysis

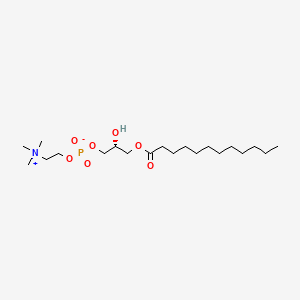

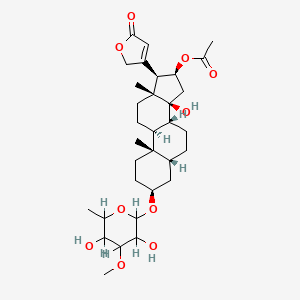

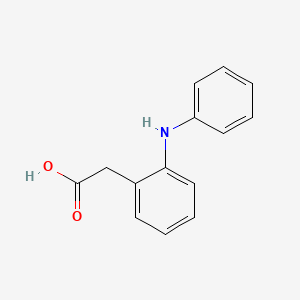

The systematic name of N-Stearoyl GABA is N-octadecanoyl-γ-aminobutyric acid . Its molecular formula is C22H43NO3 . The exact mass of the compound is calculated to be 369.324294 .Chemical Reactions Analysis

While specific chemical reactions involving N-Stearoyl GABA are not detailed in the available literature, it’s known that GABA and its derivatives can serve as signaling molecules . They have been reported to activate G-protein coupled receptors and transient receptor potential channels .Physical And Chemical Properties Analysis

N-Stearoyl GABA is a very hydrophobic molecule . It has 26 heavy atoms, no rings, 20 rotatable bonds, a Van der Waals molecular volume of 421.25, a topological polar surface area of 66.40, 2 hydrogen bond donors, 3 hydrogen bond acceptors, a logP of 6.51, and a molar refractivity of 109.92 .Aplicaciones Científicas De Investigación

Bioactive Compound in Foods

N-Stearoyl GABA, a derivative of gamma-aminobutyric acid (GABA), shares some of the properties of GABA, which is considered a potent bioactive compound. GABA has been widely studied due to its numerous physiological functions and positive effects on many metabolic disorders. Its hypotensive effect, in particular, has been demonstrated in both animals and human intervention trials. GABA biosynthesis and its optimization in food products provide health benefits. Lactic acid bacteria (LAB) are the main GABA-producers, leading to a range of GABA-enriched fermented food products where GABA is natural, safe, and eco-friendly (Diana, Quílez, & Rafecas, 2014).

Fermentation and Functional Foods

GABA production has been optimized using sea tangle extract by lactic acid bacterial fermentation, emphasizing its role in developing functional foods with health benefits. Supplementation of various nutritional factors can significantly enhance GABA production, making Lactobacillus brevis BJ-20 a resourceful microorganism for developing GABA-enriched food with health functional benefits (Kim et al., 2018).

Biotechnological Production

GABA can also be synthesized via fermentation processes, offering a sustainable and environmentally friendly alternative to chemical synthesis. Advances in molecular evolution of enzymes and metabolic engineering strategies have significantly enhanced the efficiency and viability of microbial GABA production. This approach is critical for meeting the demands in food, pharmaceutical, and livestock industries (Xu, Wei, & Liu, 2017).

Neurotransmitter and Behavioral Effects

GABA, as a key inhibitory neurotransmitter in the human cortex, has significant implications for brain and behavior. Research on GABA supplements has highlighted their potential calming effect, although the exact mechanism of action and the extent of their benefits require further investigation. This area of study is crucial for understanding the broader implications of GABA and its derivatives in cognitive and psychological health (Boonstra et al., 2015).

Direcciones Futuras

The future directions of N-Stearoyl GABA research could involve further investigation into its synthesis process, its specific chemical reactions, and its safety profile. Additionally, given the role of GABA and its derivatives in neurological functions, future research could also explore the potential therapeutic applications of N-Stearoyl GABA .

Propiedades

IUPAC Name |

4-(octadecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGXSETVBNBVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200541 | |

| Record name | GABA-stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Stearoyl GABA | |

CAS RN |

52558-71-1 | |

| Record name | 4-[(1-Oxooctadecyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52558-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GABA-stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GABA-stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDX39VO22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)

![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)

![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)